molecular formula C26H18BrNO4 B11593943 17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)

17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)

Cat. No.: B11593943
M. Wt: 488.3 g/mol
InChI Key: WZVIOFSPWODMMR-UHFFFAOYSA-N
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Description

17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its multiple fused rings and the presence of a bromine atom, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the pentacyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pentacyclic structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-(2-Bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid apart from similar compounds is the presence of the bromine atom and the specific arrangement of the pentacyclic structure

Properties

Molecular Formula

C26H18BrNO4

Molecular Weight

488.3 g/mol

IUPAC Name

17-(2-bromo-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid

InChI

InChI=1S/C26H18BrNO4/c1-13-10-11-19(18(27)12-13)28-23(29)21-20-14-6-2-4-8-16(14)26(25(31)32,22(21)24(28)30)17-9-5-3-7-15(17)20/h2-12,20-22H,1H3,(H,31,32)

InChI Key

WZVIOFSPWODMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)O)Br

Origin of Product

United States

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